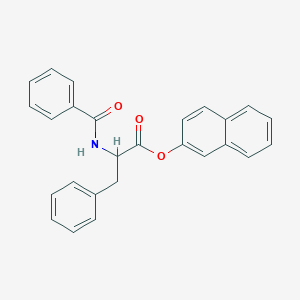

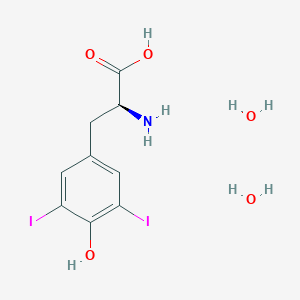

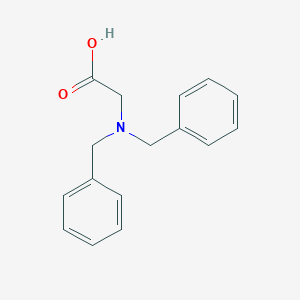

2-(Dibenzylamino)acetic acid

Overview

Description

Comprehensive Analysis of “2-(Dibenzylamino)acetic acid”

The compound 2-(Dibenzylamino)acetic acid is a chemical structure that can be derived from dibenzylamine through the introduction of an acetic acid moiety. While the specific compound is not directly discussed in the provided papers, related compounds and their synthesis, molecular structure, and chemical reactions are extensively studied, which can provide insights into the properties and reactivity of 2-(Dibenzylamino)acetic acid.

Synthesis Analysis

The synthesis of related compounds often involves the use of carbodiimide chemistry, as seen in the synthesis of α-ketoamide derivatives using OxymaPure/DIC, which offers high purity and yield . Similarly, the synthesis of dibenzo[b,h][1,6]naphthyridines from 2-acetylaminobenzaldehyde involves condensation reactions under basic conditions . These methods suggest that the synthesis of 2-(Dibenzylamino)acetic acid could potentially be optimized using similar carbodiimide or condensation approaches.

Molecular Structure Analysis

The molecular structure of related compounds, such as 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid, shows specific dihedral angles between substituent groups and the phenyl moiety, which are stabilized by hydrogen bonding . In the case of 2-(3-hydroxybenzylamino)acetic acid, the crystal packing is stabilized by intermolecular hydrogen bonds . These findings suggest that 2-(Dibenzylamino)acetic acid may also exhibit specific geometric conformations and intermolecular interactions that could influence its properties and applications.

Chemical Reactions Analysis

The reactivity of similar compounds includes the photolysis of 2-nitrobenzylidene acetals, which can release substrates in a high-yielding manner . Acid-catalyzed reactions, such as the double-cyclization of N,N-dibenzylaminoacetaldehyde dialkyl acetals, demonstrate the potential for complex transformations . These studies indicate that 2-(Dibenzylamino)acetic acid could undergo various chemical reactions, potentially leading to the formation of novel structures or the release of active compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are often characterized by techniques such as FT-IR, NMR, and elemental analysis . The crystal structures of carboxylic acid derivatives reveal insights into their hydrogen bonding patterns and molecular associations . These analytical methods could be applied to 2-(Dibenzylamino)acetic acid to determine its purity, structural details, and potential for forming cocrystals or polymers.

Scientific Research Applications

Molecular Structure and Stability

- A study on a closely related compound, 2-(3-Hydroxybenzylamino)acetic acid, revealed two independent molecules in the asymmetric unit with a notable dihedral angle between the benzene rings. This provides insights into the structural stability and molecular interactions which could be applicable to the study of 2-(Dibenzylamino)acetic acid (Zhi & Wu, 2011).

Application in Bioconjugate Chemistry

- The synthesis of 2-(Dibenzylamino)butane-1,4-dithiol (DABDT), a disulfide-reducing agent derived from aspartic acid, highlights the potential of 2-(Dibenzylamino)acetic acid derivatives in bioconjugate chemistry. These derivatives, including 2-(Dibenzylamino)acetic acid, could be explored for similar applications due to their solubility and user-friendly properties (Mthembu et al., 2019).

Synthetic Building Blocks

- In the preparation of HIV protease inhibitors, N,N-dibenzyl-alpha-amino aldehydes, which are structurally similar to 2-(Dibenzylamino)acetic acid, have been used as key building blocks. This suggests potential applications of 2-(Dibenzylamino)acetic acid in the synthesis of medically significant compounds (Beaulieu & Wernic, 1996).

Advancement in Organic Synthesis

- Research on diastereoselective syntheses involving α-Dibenzylamino aldehydes, closely related to 2-(Dibenzylamino)acetic acid, offers insights into the synthesis of complex organic structures. This is indicative of the potential utility of 2-(Dibenzylamino)acetic acid in organic synthesis and the development of new pharmaceuticals (Andrés et al., 2006).

Potential for Pharmaceutical Development

- The use of compounds structurally related to 2-(Dibenzylamino)acetic acid in the development of HIV protease inhibitors and other pharmaceuticals underscores its potential applicability in medicinal chemistry and drug design (Beaulieu & Wernic, 1996).

Catalysis and Chemical Reactions

- Research involving dibenzylamine, a compound related to 2-(Dibenzylamino)acetic acid, in reactions like Michael addition and its role in the synthesis of complex organic compounds, suggests potential catalytic and synthetic applications for 2-(Dibenzylamino)acetic acid in organic chemistry (Nematollahi et al., 2006).

Safety And Hazards

The safety information for 2-(Dibenzylamino)acetic acid includes the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed) and H319 (Causes serious eye irritation) . Precautionary statements include P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name |

2-(dibenzylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c18-16(19)13-17(11-14-7-3-1-4-8-14)12-15-9-5-2-6-10-15/h1-10H,11-13H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDWVRVNMKUFQJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Dibenzylamino)acetic acid | |

CAS RN |

17360-47-3 | |

| Record name | 17360-47-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15860 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.